Dipetalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipetalin involves multiple steps, starting with the formation of the core pyrano[2,3-f]chromen-8-one structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional group modifications: Introduction of methoxy and dimethyl groups through methylation reactions.
Side chain addition: The 3-methyl-2-buten-1-yl side chain is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Dipetalin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.
Scientific Research Applications
Dipetalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Potential therapeutic applications in preventing blood coagulation and treating thrombotic disorders.
Industry: Utilized in the development of anticoagulant drugs and other pharmaceutical products.
Mechanism of Action
Dipetalin exerts its effects by inhibiting the activity of serine proteases, particularly thrombin. The mechanism involves binding to the active site of thrombin, thereby preventing it from interacting with its natural substrates. This inhibition is crucial in regulating blood coagulation and preventing excessive clot formation .
Comparison with Similar Compounds
Similar Compounds
Aprotinin: Another serine protease inhibitor with similar anticoagulant properties.
Benzamidine: A synthetic inhibitor of trypsin and other serine proteases.
Hirudin: A natural inhibitor of thrombin derived from leeches.
Uniqueness
Dipetalin is unique due to its specific structure, which allows it to selectively inhibit thrombin without significantly affecting other proteases. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
59701-36-9 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C20H22O4/c1-12(2)6-7-13-17(22-5)15-10-11-20(3,4)24-19(15)14-8-9-16(21)23-18(13)14/h6,8-11H,7H2,1-5H3 |
InChI Key |
NOGMHSRRWYDWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(=O)C=C3)OC(C=C2)(C)C)OC)C |
Origin of Product |
United States |
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